3-Ethyl-2-hydroxy-2-cyclopenten-1-one

説明

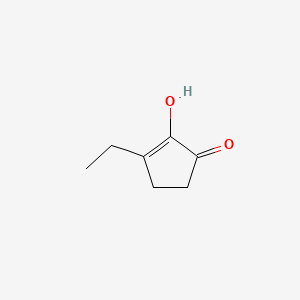

Structure

3D Structure

特性

IUPAC Name |

3-ethyl-2-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWFWLUAUPZUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044232 | |

| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white crystalline powder with a maple-, caramel-, smoky-, coffee-like odour | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethylcyclo-pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 to 80.00 °C. @ 4.00 mm Hg | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, glycerol, benzyl alcohol and water | |

| Record name | Ethylcyclo-pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.060-1.066 | |

| Record name | Ethylcyclo-pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21835-01-8 | |

| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21835-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-hydroxycyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-1,2-CYCLOPENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8EA788C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation Mechanisms of 3 Ethyl 2 Hydroxy 2 Cyclopenten 1 One

Reactivity Profile of the 2-Cyclopentenone Moiety

The 2-cyclopentenone core is a well-studied chemical scaffold found in numerous natural products. wikipedia.org Its reactivity is primarily associated with the alpha,beta-unsaturated carbonyl system and the potential for modification at various positions on the cyclopentene (B43876) ring.

Reactions at the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system in 3-ethyl-2-hydroxy-2-cyclopenten-1-one is susceptible to nucleophilic attack, primarily through conjugate addition reactions.

Michael Addition: The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of this compound, the enolate, acting as a soft nucleophile, would attack the electrophilic β-carbon of the cyclopentenone ring. nih.gov This reaction is thermodynamically driven by the formation of a more stable C-C single bond at the expense of a C=C pi bond. masterorganicchemistry.com The general mechanism proceeds in three steps: deprotonation of the nucleophile to form an enolate, conjugate addition to the α,β-unsaturated system, and subsequent protonation of the resulting enolate. masterorganicchemistry.com A variety of nucleophiles, including other enolates, amines, and thiols, can participate in this reaction. masterorganicchemistry.com

Diels-Alder Reaction: The 2-cyclopentenone framework can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.org This pericyclic reaction involves the concerted [4+2] cycloaddition of a conjugated diene to the double bond of the cyclopentenone. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the carbonyl group in the cyclopentenone ring. libretexts.org For instance, the reaction of 2-cyclopentenone with cyclopentadiene (B3395910) has been studied, and the reactivity is influenced by the ring strain of the dienophile, with smaller rings often exhibiting higher reactivity. comporgchem.com Lewis acids can be employed to catalyze these reactions by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the double bond. acs.org

Modification at Various Ring Positions

Beyond the direct involvement of the unsaturated carbonyl system, the cyclopentenone ring can be functionalized at other positions.

Alkylation: While specific examples for this compound are not extensively documented in readily available literature, the alkylation of cyclopentenone derivatives is a known transformation. This can potentially occur at the C-4 or C-5 positions, adjacent to the carbonyl group, via the formation of an enolate under basic conditions, followed by reaction with an alkyl halide. The regioselectivity of such reactions would be a key consideration.

Halogenation: The introduction of halogen atoms to the cyclopentenone ring can provide valuable synthetic handles for further transformations. Halogenation of α,β-unsaturated ketones can proceed via different mechanisms. For instance, the α-position to the carbonyl can be halogenated under acidic or basic conditions. mt.com Additionally, the double bond can undergo halogenation, often leading to an anti-addition product through a halonium ion intermediate. youtube.comyoutube.com The choice of halogenating agent and reaction conditions is crucial in directing the outcome of the reaction. libretexts.org

Reactions of the Hydroxyl Group

The presence of a reactive hydroxyl group on the enol system of this compound opens up a wide array of chemical transformations, allowing for the synthesis of various derivatives. chemicalbook.com

Hydroxylation, Etherification, and Esterification

The hydroxyl group can be readily converted into other functional groups. chemicalbook.com

Etherification: The formation of an ether linkage can be achieved through nucleophilic substitution. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide to yield the corresponding ether derivative. chemicalbook.com

Esterification: Ester derivatives can be synthesized through reaction with carboxylic acids or their derivatives. This transformation is fundamental in modifying the properties of the parent molecule.

Acylation Reactions with Acid Anhydrides

A common method for the esterification of the hydroxyl group is through acylation with an acid anhydride (B1165640). chemicalbook.com

A well-documented example is the reaction of this compound with acetic anhydride in the presence of pyridine (B92270). This reaction is typically performed at low temperatures (0 °C) and then allowed to proceed at room temperature. guidechem.com The pyridine acts as a base to deprotonate the hydroxyl group and as a nucleophilic catalyst. The progress of the reaction can be monitored by thin-layer chromatography (TLC). guidechem.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| This compound | Acetic Anhydride | Pyridine | Dichloromethane | 3-Ethyl-2-acetoxy-2-cyclopenten-1-one |

Table 1: Example of Acylation Reaction guidechem.com

Nucleophilic Substitution Reactions with Alkyl Halides

As mentioned in the context of etherification, the hydroxyl group can undergo nucleophilic substitution with alkyl halides to form ethers. chemicalbook.com This reaction proceeds via an SN2 mechanism where the alkoxide, generated by treating the starting material with a base, displaces the halide from the alkyl halide. masterorganicchemistry.com The choice of base, solvent, and temperature is critical to optimize the reaction and minimize potential side reactions, such as elimination, especially with secondary alkyl halides. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alkyl Halide (e.g., Ethyl Iodide) | e.g., Sodium Hydride | e.g., Tetrahydrofuran | 3-Ethyl-2-alkoxy-2-cyclopenten-1-one |

Table 2: General Scheme for Nucleophilic Substitution with Alkyl Halides chemicalbook.com

O-Vinylation with Acetylenedicarboxylates

Detailed research findings on the O-vinylation of this compound specifically with acetylenedicarboxylates are not extensively covered in the available literature. However, the presence of the reactive hydroxyl group in its enol form suggests that it can undergo etherification reactions. guidechem.com In a typical O-vinylation reaction, the hydroxyl group would attack an activated alkyne, such as a dialkyl acetylenedicarboxylate, often in the presence of a catalyst, to form a vinyl ether derivative.

Addition Reactions

The α,β-unsaturated ketone framework of this compound is primed for various addition reactions, where nucleophiles can attack the β-carbon (conjugate addition) or the molecule can participate as a whole in cycloadditions.

Conjugate Addition of Organocopper Nucleophiles

Organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), are well-known for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org This method is a classic strategy for carbon-carbon bond formation. researchgate.net When applied to this compound, the organocopper reagent would add to the β-position of the cyclopentenone ring. This reaction is highly regioselective for 1,4-addition, in contrast to other organometallic reagents like Grignards, which tend towards 1,2-addition at the carbonyl carbon. masterorganicchemistry.comwikipedia.org

The reaction proceeds via nucleophilic attack of the copper-bound organic group to the β-carbon, forming a copper enolate intermediate. Subsequent protonation during aqueous workup yields the 3,3-disubstituted cyclopentanone (B42830) product. The presence of the hydroxyl group can influence the stereoselectivity of the addition. arkat-usa.org

Table 1: General Scheme for Conjugate Addition of Organocopper Reagents

| Reactant | Reagent | Product | Description |

|---|

Michael Reactions with Silyl (B83357) Enol Ethers and Siloxanes

The Michael reaction is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the context of this compound, silyl enol ethers can act as effective Michael donors in a process known as the Mukaiyama-Michael addition. nih.govwikipedia.org

This reaction is typically catalyzed by a Lewis acid, which activates the enone system towards nucleophilic attack. wikipedia.org The silyl enol ether adds to the β-carbon of the cyclopentenone, and subsequent hydrolysis of the resulting silyl enolate yields the 1,5-dicarbonyl adduct. This method provides a powerful tool for constructing complex molecular architectures.

Table 2: General Scheme for Mukaiyama-Michael Addition

| Michael Acceptor | Michael Donor | Conditions | Product |

|---|

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. youtube.com In this reaction, this compound can function as the dienophile ("diene lover") due to its electron-deficient double bond, which is part of the α,β-unsaturated ketone system. libretexts.orglibretexts.org It reacts with a conjugated diene to form a bicyclic adduct.

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, when cyclic dienophiles are used, the reaction often favors the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.orglibretexts.org The reactivity of the dienophile is enhanced by electron-withdrawing groups, a role fulfilled by the ketone functionality. libretexts.org

Table 3: General Scheme for Diels-Alder Cycloaddition

| Dienophile | Diene | Product |

|---|

Photochemical [2+2]-Cycloadditions

Photochemical [2+2] cycloadditions are a key method for the synthesis of cyclobutane (B1203170) rings. researchgate.net This reaction involves the excitation of an alkene to a higher energy state using UV light, followed by its reaction with another alkene. For α,β-unsaturated cyclic enones like cyclopentenone, this reaction typically proceeds via the triplet excited state, which can be achieved through direct irradiation or by using a photosensitizer. nih.gov

When this compound undergoes an intermolecular [2+2] photocycloaddition with another alkene, it leads to the formation of a bicyclo[3.2.0]heptane skeleton. The regiochemistry and stereochemistry of the resulting cyclobutane ring depend on the nature of the reacting alkene and the reaction conditions. researchgate.net

Stereoselective Cyclopropanations, Aziridinations, and Epoxidations

Stereoselective Cyclopropanations: The double bond in this compound can be converted into a cyclopropane (B1198618) ring. Stereoselective cyclopropanation reactions are a valuable tool in synthesis for creating complex three-dimensional structures. nih.gov This can be achieved using various methods, including Simmons-Smith type reactions or, more recently, through biocatalytic approaches with engineered enzymes that can deliver high diastereo- and enantioselectivity. rochester.edu

Stereoselective Aziridinations: Information regarding the stereoselective aziridination of this compound is not prominent in the surveyed scientific literature. This reaction would involve the addition of a nitrene equivalent across the double bond to form a bicyclic aziridine, a valuable nitrogen-containing motif.

Stereoselective Epoxidations: The enone double bond can be stereoselectively epoxidized to form an oxirane ring. For related 4-hydroxycyclopentenones, the epoxidation of the double bond can be directed by the existing hydroxyl group. researchgate.net Using reagents like hydrogen peroxide under basic conditions or peroxy acids (e.g., m-CPBA), the epoxide is often formed trans to the directing hydroxyl group. researchgate.netnih.gov This substrate-controlled stereoselectivity is a powerful feature in the synthesis of complex molecules.

Phosphoniosilylations

Phosphoniosilylation has been described as a method for the β-functionalization of enones. johnshopkins.edu This type of reaction combines the principles of the Wittig reaction with an initial phosphoniosilylation step. johnshopkins.edu However, specific studies detailing the application of phosphoniosilylation reactions directly on this compound or closely related hydroxycyclopentenone structures are not extensively documented in the surveyed scientific literature. The general reactivity of the enone system suggests potential for such transformations, though specific conditions and outcomes for this substrate remain an area for further investigation.

Redox Chemistry

The redox chemistry of this compound is rich, owing to the presence of both an oxidizable enol system and a reducible ketone and alkene.

The oxidation of this compound can proceed via several pathways, with the Baeyer-Villiger oxidation being a prominent transformation for its cyclic ketone structure. wikipedia.org This reaction converts cyclic ketones into lactones (cyclic esters) through the use of peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or peroxides. wikipedia.orgorganic-chemistry.orgadichemistry.com The reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid itself, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the rate-determining step: a concerted migration of one of the α-carbons to the adjacent peroxide oxygen, displacing a carboxylic acid and forming an oxocarbenium ion, which is then deprotonated to yield the final lactone product. wikipedia.org

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge migrates preferentially. organic-chemistry.org In this case, the more substituted tertiary carbon (C3, bearing the ethyl group) is expected to migrate, leading to the formation of a six-membered lactone (a tetrahydropyran-2-one derivative).

Under more aggressive oxidation conditions, such as with strong oxidizing agents, cyclopentanone derivatives can undergo oxidative ring-opening to yield dicarboxylic acids, such as derivatives of glutaric acid. researchgate.netresearchgate.net

| Reaction Type | Typical Reagents | Key Intermediate | Expected Product Class | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., mCPBA), H₂O₂ with Lewis Acid | Criegee Intermediate | Lactone (Six-membered ring) | wikipedia.orgorganic-chemistry.orgadichemistry.com |

| Oxidative Ring-Opening | Strong oxidants (e.g., KMnO₄, O₂) | - | Dicarboxylic Acid | researchgate.netresearchgate.net |

The reduction of this compound can target the ketone carbonyl group, the carbon-carbon double bond, or both. The choice of reducing agent and reaction conditions determines the outcome.

The carbonyl group can be reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk For α,β-unsaturated ketones, NaBH₄ can potentially perform both a 1,2-addition across the C=O bond to yield an allylic alcohol, and a 1,4-addition (or Michael addition) across the conjugated system, which after tautomerization and a second reduction step, can lead to the fully saturated diol. stackexchange.com The reduction of cyclopentenone with NaBH₄ has been shown to yield the saturated cyclopentanol, indicating that both the double bond and ketone can be reduced. stackexchange.com

Catalytic hydrogenation using catalysts such as ruthenium on carbon (Ru/C), platinum, or Raney Nickel under a hydrogen atmosphere is another effective method for the complete reduction of cyclic enones to the corresponding saturated alcohols. nih.gov

| Reducing Agent | Typical Solvent | Target Functionality | Potential Product(s) | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | C=O and C=C | 3-Ethyl-2-hydroxy-cyclopentanol (saturated diol) or 3-Ethylcyclopent-2-en-1,2-diol (allylic diol) | chemguide.co.ukstackexchange.com |

| Catalytic Hydrogenation (e.g., Ru/C, H₂) | Tetrahydrofuran (THF), Water | C=O and C=C | 3-Ethyl-2-hydroxy-cyclopentanol (saturated diol) | nih.gov |

Ring Transformations

The cyclic structure of this compound is amenable to several types of ring transformations, including both ring-opening and rearrangement reactions that alter the carbocyclic core.

The most direct route to ring-opening for this class of compounds is through strong oxidation. As mentioned previously, the oxidation of cyclopentanone and its derivatives can cleave the ring to form dicarboxylic acids. researchgate.net For this compound, this would likely result in the formation of ethyl-substituted glutaric acid derivatives, representing a complete cleavage of the cyclic C-C backbone. This transformation is distinct from rearrangement or ring expansion reactions.

This compound exists in equilibrium with its diketone tautomer, 3-ethyl-1,2-cyclopentanedione. nih.govwikipedia.org This 1,2-diketone structure is the key substrate for the Benzilic Acid Rearrangement, a classic organic reaction. wikipedia.org This process involves the 1,2-rearrangement of a 1,2-diketone in the presence of a strong base (e.g., potassium hydroxide) to form an α-hydroxy carboxylic acid. wikipedia.orgorganic-chemistry.org

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming an alkoxide intermediate. This is followed by the migration of the adjacent ethyl-bearing carbon from its original position to the neighboring carbonyl carbon. Subsequent protonation during acidic workup yields the final product. When applied to a cyclic diketone, the Benzilic Acid Rearrangement results in a ring contraction. wikipedia.orgorganic-chemistry.org For 3-ethyl-1,2-cyclopentanedione, this would lead to the formation of 1-carboxy-2-ethyl-1-hydroxycyclopentane.

The Baeyer-Villiger oxidation is also mechanistically classified as a rearrangement, where a carbon substituent migrates to an electron-deficient oxygen atom. adichemistry.com This transforms the five-membered carbocyclic ring into a six-membered lactone ring, representing a ring expansion rearrangement. youtube.com

| Rearrangement Name | Reactant Form | Reagents | Transformation | Product Class | Reference |

|---|---|---|---|---|---|

| Benzilic Acid Rearrangement | 3-Ethyl-1,2-cyclopentanedione (diketone tautomer) | 1. Strong Base (e.g., KOH) 2. Acid workup | Ring Contraction | α-Hydroxy Carboxylic Acid (on a cyclopentane (B165970) ring) | wikipedia.orgorganic-chemistry.org |

| Baeyer-Villiger Oxidation | This compound | Peroxyacid (e.g., mCPBA) | Ring Expansion | Lactone (six-membered ring) | organic-chemistry.orgadichemistry.com |

Influence of Substituents on Reactivity and Selectivity

Steric Effects (e.g., Nucleophilic Attack)

Steric hindrance, the obstruction of a reaction pathway due to the size of a substituent, plays a crucial role in the reactions of this compound. The ethyl group, being larger than a hydrogen atom, can impede the approach of nucleophiles to the adjacent reaction sites.

In the context of nucleophilic attack, the molecule presents two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the α,β-unsaturated system (C5). The ethyl group at C3 can sterically hinder the approach of a nucleophile to the carbonyl carbon (a 1,2-addition). This is particularly true for bulky nucleophiles. Consequently, this hindrance can favor conjugate addition (a 1,4- or Michael addition) at the less encumbered C5 position. masterorganicchemistry.comlibretexts.orgwikipedia.orglearncbse.in

The steric bulk of substituents on a cyclopentenone ring has been shown to direct the stereochemical outcome of reactions. For instance, in related systems, a bulky substituent can block one face of the planar ring, forcing an incoming reagent to attack from the opposite, less hindered face. This principle is fundamental in asymmetric synthesis, where controlling the direction of nucleophilic attack is essential for creating specific stereoisomers.

The table below illustrates the general principle of how substituent size can influence the regioselectivity of nucleophilic additions to α,β-unsaturated ketones.

| Nucleophile Type | Predominant Addition Pathway | Rationale |

| Small, "Hard" Nucleophiles (e.g., Grignard reagents, organolithiums) | 1,2-Addition (to carbonyl) | These reactions are often fast, irreversible, and kinetically controlled. The high charge density on the nucleophile is strongly attracted to the carbonyl carbon. |

| Large, "Soft" Nucleophiles (e.g., Gilman reagents, enamines, thiols) | 1,4-Conjugate Addition | These reactions are often reversible and thermodynamically controlled. The resulting enolate is more stable. Steric hindrance at the carbonyl carbon by the ethyl group further encourages attack at the less hindered β-carbon. masterorganicchemistry.com |

Electronic Effects and Conjugation

The electronic nature of the ethyl substituent and its participation in the conjugated system of this compound also profoundly affects its reactivity. Alkyl groups, such as the ethyl group, are generally considered to be weakly electron-donating through an inductive effect (+I effect). ncert.nic.inwikipedia.org

This electron-donating nature of the ethyl group has several consequences:

Stabilization of Intermediates: The electron-donating effect of the ethyl group can stabilize the transition states and intermediates formed during a reaction. For example, in a conjugate addition, the resulting enolate intermediate would be stabilized by the presence of the ethyl group.

The conjugated system of the enone allows for the delocalization of electron density across the O=C1-C2=C3 framework. The hydroxyl group at C2, being an electron-donating group through resonance, further enriches the electron density of the system. This extended conjugation influences the electronic character of the entire molecule. The interplay between the electron-donating ethyl and hydroxyl groups and the electron-withdrawing carbonyl group creates a nuanced electronic environment that dictates the selectivity of reactions. For instance, the electron-donating properties of the substituents can influence the relative energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects how the molecule interacts with electrophiles and nucleophiles.

The following table summarizes the expected electronic influence of the ethyl substituent on the key reactive sites of the molecule.

| Reactive Site | Influence of Ethyl Group | Consequence on Reactivity |

| Carbonyl Carbon (C1) | Electron-donating (+I effect) reduces partial positive charge. | Decreased electrophilicity, potentially slowing the rate of direct (1,2) nucleophilic attack. |

| β-Carbon (C5) | Electron-donating (+I effect) reduces partial positive charge via conjugation. | Decreased electrophilicity, potentially slowing the rate of conjugate (1,4) nucleophilic attack. |

| Enolate Intermediate | Stabilizes the negative charge through hyperconjugation and inductive effects. | Facilitates the formation of the thermodynamic product in reversible conjugate additions. |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups in 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, namely the carbonyl (C=O) and hydroxyl (O-H) groups. The presence of an α,β-unsaturated ketone system and an enolic hydroxyl group gives rise to characteristic absorption bands.

The carbonyl stretching vibration (νC=O) in α,β-unsaturated ketones typically appears at a lower wavenumber compared to saturated ketones due to the delocalization of π-electrons, which weakens the C=O bond. For α,β-unsaturated ketones, this band is generally observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com In the case of this compound, the C=O stretching frequency is a key indicator of its conjugated system.

The hydroxyl (O-H) stretching vibration in enols gives rise to a broad and intense absorption band. The position of this band can vary significantly depending on the extent of hydrogen bonding. For enols, the O-H stretch is typically observed in the range of 3500-3200 cm⁻¹. orgchemboulder.com The broadness of the peak is a result of the dynamic nature of hydrogen bonding interactions.

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available, which confirms the presence of these key functional groups. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1685-1666 orgchemboulder.com |

| Hydroxyl (O-H) | Stretch (H-bonded) | 3500-3200 orgchemboulder.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of a bond. Therefore, symmetrical and non-polar bonds that are weak in the IR spectrum often produce strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The key resonances are those of the ethyl group protons, the methylene (B1212753) protons of the cyclopentene (B43876) ring, and the enolic hydroxyl proton.

The protons of the ethyl group are expected to show a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group due to spin-spin coupling. The methylene protons on the cyclopentene ring (at C4 and C5) would likely appear as multiplets. The chemical shift of the enolic hydroxyl proton can vary and may appear as a broad singlet. orgchemboulder.com

While a detailed interpretation with specific chemical shifts and coupling constants for this compound is not explicitly available in the searched literature, spectra are available for reference. nih.gov For the related compound 2-cyclopenten-1-one (B42074), detailed ¹H NMR data is available, which can serve as a basis for estimating the chemical shifts in the substituted compound. chemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OH | Variable, broad | s (singlet) |

| -CH₂- (ring, C4) | ~2.4 | m (multiplet) |

| -CH₂- (ring, C5) | ~2.6 | m (multiplet) |

| -CH₂- (ethyl) | ~2.2 | q (quartet) |

| -CH₃ (ethyl) | ~1.1 | t (triplet) |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

The carbonyl carbon (C1) is typically observed at a downfield chemical shift, characteristic of ketones. The vinylic carbons (C2 and C3) will also have distinct chemical shifts, with C2 (bearing the hydroxyl group) being more downfield than C3. The methylene carbons of the cyclopentene ring (C4 and C5) and the carbons of the ethyl group will appear in the upfield region of the spectrum.

A ¹³C NMR spectrum for this compound is available, and data for the parent 2-cyclopenten-1-one can be used for comparison. nih.govchemicalbook.com

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~209 |

| C2 (C-OH) | ~145 |

| C3 (C-ethyl) | ~135 |

| C4 (-CH₂-) | ~35 |

| C5 (-CH₂-) | ~26 |

| -CH₂- (ethyl) | ~18 |

| -CH₃ (ethyl) | ~11 |

NOESY NMR for Steric Effects

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly useful for determining the spatial proximity of atoms within a molecule, providing insights into its three-dimensional structure and steric effects. This is achieved by detecting through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds.

While specific NOESY data for this compound was not found in the performed searches, the application of this technique to cyclic systems is well-documented for revealing steric interactions. For instance, in bicyclic systems, NOESY can be used to determine the relative orientation of substituents by observing correlations between protons on different rings or between substituents and ring protons. The presence or absence of NOESY cross-peaks can confirm conformations, such as chair or boat forms in six-membered rings, and elucidate the steric hindrance between groups.

In the context of this compound, a NOESY experiment could potentially reveal through-space interactions between the protons of the ethyl group and the methylene protons of the cyclopentene ring. Such correlations would provide definitive evidence for the orientation of the ethyl group relative to the plane of the five-membered ring.

Correlation with Quantum-Chemical Calculations

Quantum-chemical calculations are powerful tools in computational toxicology and chemistry for predicting the electronic and structural properties of molecules. marquette.edu These calculations can determine various descriptors, including electrostatic properties like atomic charges and solvent-accessible surface area, which are related to the compound's nature. marquette.edu In the context of this compound, such computational models are primarily used to predict biological activity and for quantitative structure-activity relationship (QSAR) studies. marquette.edu While these methods are established for predicting properties, specific studies directly correlating theoretical quantum-chemical calculations with the experimental spectroscopic data (such as NMR or IR spectra) for this compound are not extensively detailed in the available literature. However, quantum chemical calculations have been referenced in broader studies on biomass pyrolysis, where understanding reaction pathways is crucial. diva-portal.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for the identification and characterization of this compound, particularly in complex mixtures such as food products, cigarette smoke, and biomass pyrolysis liquids. diva-portal.orgroyalsocietypublishing.orgnih.gov This compound is frequently analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), where gas chromatography separates the volatile components of a mixture before they are introduced to the mass spectrometer for detection and identification. nih.govnih.gov

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is the most common ionization technique employed for the analysis of this compound. diva-portal.orgnist.gov In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. nih.govmdpi.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint. This fingerprint allows for confident identification by comparing it against spectral libraries such as the National Institute of Standards and Technology (NIST) library. nih.govncsu.edu The compound has been successfully identified in diverse matrices, including liquid smoke, pyrolyzed corn stalk hemicellulose, and beechwood creosote, using GC-MS with EI. nih.govnih.govncsu.edu

Molecular Weight Verification and Fragmentation Pattern Analysis

The molecular formula for this compound is C₇H₁₀O₂, which corresponds to a molecular weight of approximately 126.15 g/mol . nih.govsigmaaldrich.com EI-MS analysis confirms this molecular weight. The mass spectrum is characterized by a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 126. nih.gov Analysis of the compound from various sources reveals a consistent pattern of fragmentation, which is crucial for its unambiguous identification. mdpi.comnih.gov

A detailed analysis of the mass spectrum shows several key fragments. nih.gov The base peak, representing the most abundant ion, is the molecular ion at m/z 126. Other significant fragments are observed at m/z 83, 55, 69, 97, and 111. nih.govnih.gov

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

|---|---|---|

| 126 | 100 | Molecular Ion [M]⁺ |

| 111 | 16 | [M-CH₃]⁺ |

| 97 | 18 | [M-C₂H₅]⁺ |

| 83 | 38 | [M-C₂H₅O]⁺ or [M-C₃H₇]⁺ |

| 69 | 32 | Fragment |

| 55 | 39 | Fragment |

High-Resolution Mass Spectrometry (HR-ESI MS)

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, enabling the determination of elemental compositions. royalsocietypublishing.org This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, high-resolution analysis has been used for distinct identification. lcms.cz ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. royalsocietypublishing.org

| Ion Species | Theoretical Exact Mass (Da) | Observed m/z | Reference |

|---|---|---|---|

| [M] | 126.0681 | - | nih.govalfa-chemistry.com |

| [M+H]⁺ | 127.0759 | 127.0754 | lcms.cz |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformation, offering an unambiguous structural elucidation.

Solid-State Structure Determination

This compound is described as a white to pale brown powder or crystal, indicating it exists in a solid state under certain conditions, making it theoretically suitable for X-ray diffraction analysis. alfa-chemistry.comguidechem.com However, despite its identification in numerous studies and its availability as a solid, detailed reports on the single-crystal X-ray diffraction analysis to determine its solid-state structure are not present in the surveyed scientific literature. ncsu.eduresearchgate.net While techniques like powder X-ray diffraction (XRD) have been mentioned in studies involving this compound, they were used to characterize other materials within the experiments, such as catalysts or biomass residues, rather than the isolated compound itself. mdpi.comwhiterose.ac.uk

Analysis of Hydrogen Bonding Networks

The analysis of hydrogen bonding networks typically involves the identification of donor-acceptor distances and angles from crystallographic data. Key parameters that would be investigated in a detailed structural study are presented in the table below.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound in the Solid State

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O-H | H | O=C | Data not available | Data not available | Data not available | Data not available |

| O-H | H | O-H (of adjacent molecule) | Data not available | Data not available | Data not available | Data not available |

The strength and geometry of these hydrogen bonds would significantly influence the physicochemical properties of the compound, such as its melting point and solubility.

Elucidation of Enol-Diketo Tautomerism in Solid State

The phenomenon of tautomerism is a key aspect of the chemistry of this compound. This compound can theoretically exist as two tautomers: the enol form (this compound) and the diketo form (3-Ethylcyclopentane-1,2-dione). nih.govhmdb.ca

In the solid state, the equilibrium between these tautomers is often shifted significantly towards one form. For the related compound 2-Hydroxy-3-methyl-2-cyclopenten-1-one, quantum calculations have indicated that the enol form is strongly favored over the diketo tautomer. wikipedia.org This preference is attributed to the increased thermodynamic stability of the conjugated enol system.

The elucidation of the dominant tautomeric form in the solid state is typically achieved through spectroscopic techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in conjunction with X-ray crystallography.

Table 2: Spectroscopic Data for the Analysis of Tautomerism in this compound

| Spectroscopic Technique | Key Observables for Enol Form | Key Observables for Diketo Form |

| Solid-State 13C NMR | Presence of a signal for a hydroxyl-bearing carbon (C-OH) and a carbonyl carbon (C=O). | Presence of two distinct carbonyl carbon (C=O) signals. |

| Infrared (IR) Spectroscopy | Characteristic O-H stretching vibration band. C=O stretching vibration at a lower frequency due to conjugation. | Absence of a broad O-H stretching band. Two distinct C=O stretching vibration bands at higher frequencies. |

| X-ray Crystallography | Determination of bond lengths and angles consistent with a C=C double bond and a C-O single bond for the enol group. | Determination of bond lengths consistent with two C=O double bonds. |

Based on the information available for analogous compounds and the general principles of organic chemistry, it is strongly suggested that this compound exists predominantly, if not exclusively, as the enol tautomer in the solid state. wikipedia.orgguidechem.com This is due to the stabilizing effect of the conjugated π-system and the potential for strong intermolecular hydrogen bonding involving the enolic hydroxyl group.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) studies specifically elucidating the reaction mechanisms, catalyst activation, and diastereoselectivity for 3-Ethyl-2-hydroxy-2-cyclopenten-1-one were not prominently available in the reviewed literature. DFT is a common method used to investigate the synthesis of cyclopentenones, often involving metal-catalyzed cycloaddition reactions. rhhz.net For instance, DFT calculations have been applied to understand the palladium-catalyzed synthesis of cyclopentenone structures from α,β-unsaturated acid chlorides and alkynes, revealing the energetic pathways and identifying rate-determining steps like transmetalation. rhhz.net However, specific applications of these analyses to this compound are not detailed in the available research.

Reaction Mechanism Elucidation (e.g., Concerted Mechanisms)

Specific DFT studies to elucidate concerted reaction mechanisms involving this compound are not described in the provided search results.

Investigation of Activation by Catalysts

While catalysts are used in the synthesis of related cyclic ketones google.com, specific DFT investigations into the activation of this compound by catalysts are not detailed in the available search results.

Rationalization of Diastereoselectivity (e.g., Giese Reaction)

There are no specific DFT studies rationalizing the diastereoselectivity of reactions involving this compound, such as the Giese reaction, in the provided search results.

Quantum Mechanical Calculations

Quantum mechanical calculations have been instrumental in understanding the fundamental molecular properties of cyclopentenone derivatives. While direct studies on the ethyl variant are limited, extensive research on its close structural analog, 2-hydroxy-3-methyl-2-cyclopenten-1-one, provides critical insights that are largely applicable due to the minor difference in the alkyl substituent. researchgate.net

Tautomerism Studies (Enol vs. Diketo Forms)

Quantum mechanical studies have been performed on the tautomerism of 2-hydroxy-3-methyl-2-cyclopenten-1-one, a molecule structurally similar to this compound. researchgate.netacs.org These calculations consistently show that the enol form (2-hydroxy-3-alkyl-2-cyclopenten-1-one) is more stable than its corresponding diketo tautomer (3-alkyl-1,2-cyclopentanedione). researchgate.netacs.org

Calculations based on total energies reveal that the keto-enol tautomer, specifically the enolic form T1, is the most stable structure. researchgate.net This stability of the enol form is a key characteristic of this class of compounds. The energy difference between the tautomers confirms the predominance of the enol structure.

Table 1: Calculated Energy Differences for Tautomers of 2-hydroxy-3-methyl-2-cyclopenten-1-one

| Tautomeric Form | Description | Relative Energy (kJ/mol) |

|---|---|---|

| T1 | Enol form | 0.00 |

| T2 | Diketo form | > 0 |

Data derived from studies on the methyl analog, 2-hydroxy-3-methyl-2-cyclopenten-1-one. researchgate.net

Equilibrium Geometry Determination

The equilibrium geometry of 2-hydroxy-3-methyl-2-cyclopenten-1-one has been determined using quantum-mechanical calculations and confirmed with crystallographic data. researchgate.net These studies provide precise bond lengths and angles for the most stable enol tautomer. The geometry is characterized by a planar five-membered ring with specific bond distances for the carbonyl group, the C=C double bond, and the C-O single bond of the hydroxyl group.

These computational results are in good agreement with experimental data obtained from X-ray crystallography, infrared, Raman, and NMR spectroscopy, validating the accuracy of the theoretical models. researchgate.net The calculated geometric parameters are essential for understanding the molecule's spectroscopic properties and reactivity.

Table 2: Selected Calculated and Experimental Bond Lengths (Å) for 2-hydroxy-3-methyl-2-cyclopenten-1-one

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C=O | 1.259 | 1.245 |

| C=C | 1.365 | 1.357 |

| C-OH | 1.341 | 1.334 |

Note: The data presented is for the structural analog 2-hydroxy-3-methyl-2-cyclopenten-1-one. researchgate.net

Molecular Spectra Predictions

While specific, in-depth computational studies predicting the complete molecular spectra of this compound are not extensively available in the public domain, theoretical approaches are routinely used to predict vibrational frequencies. For the closely related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, quantum chemical calculations have been employed to study its tautomerism and molecular spectra. These studies indicate that the keto-enol tautomer is the most stable form. Such computational models, often utilizing Density Functional Theory (DFT), can provide valuable insights into the expected infrared (IR) and Raman spectral features of this compound.

Comparison with Experimental Spectroscopic Data

Experimental spectroscopic data for this compound is available from various sources, including a melt-phase FTIR spectrum provided by Sigma-Aldrich. nih.gov The NIST Chemistry WebBook also provides mass spectrometry and gas chromatography data for this compound. nist.gov A comprehensive comparison would involve correlating the peaks from these experimental spectra with the vibrational modes predicted by theoretical calculations. For instance, the prominent C=O and O-H stretching frequencies in the experimental IR spectrum could be assigned and compared to the values obtained from DFT calculations of the molecule's optimized geometry. However, without published theoretical spectral predictions specifically for the ethyl derivative, a direct and detailed comparison remains a subject for future research.

Conformational Analysis

The cyclopentenone ring system is known to adopt non-planar conformations to alleviate ring strain. For the related molecule 2-cyclopenten-1-ol, theoretical computations have shown the existence of multiple conformational minima, influenced by ring-puckering and the internal rotation of the hydroxyl group. nih.govnih.gov These studies reveal that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. nih.govnih.gov

For this compound, a similar conformational landscape can be anticipated. The cyclopentene (B43876) ring is likely to exist in an envelope or twist conformation. The orientation of the ethyl group and the hydroxyl group will further influence the relative energies of the different conformers. A thorough conformational analysis would require computational methods to map the potential energy surface as a function of the key dihedral angles, identifying the global and local energy minima.

Energetic Profile Mapping of Reactions

The reactivity of this compound is a key area of interest, particularly in the context of its use as a flavoring agent and its potential role in atmospheric chemistry. Computational studies on the reactions of OH radicals with cyclopentenone derivatives provide a framework for understanding the energetic profile of reactions involving this class of compounds. acs.org

A kinetic study of the reaction of OH radicals with 3-methyl-2-cyclopenten-1-one, an analogue of the title compound, has been conducted. acs.org The study calculated the potential energy surface for the reaction, providing insights into the stability of intermediates and transition states. For the addition of an OH radical to the carbon-carbon double bond, distinct energy changes were observed depending on the site of addition. acs.org

While specific enthalpy (ΔH) and entropy (ΔS) values for reactions of this compound are not detailed in the available literature, these thermodynamic parameters are crucial for determining the spontaneity and temperature dependence of its chemical transformations. For instance, in the reaction with OH radicals, the formation of a vinoxy-like radical intermediate is noted to be an energetically favorable pathway for a related cyclopentenone. acs.org The following table illustrates the type of data that would be generated from such a computational study.

Table 1: Hypothetical Energetic Data for the Reaction of this compound with a Generic Reactant This table is for illustrative purposes only and is not based on experimental data.

| Reaction Step | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |

|---|---|---|---|

| Formation of Reactant Complex | -10 | -25 | -2.55 |

| Transition State 1 | +30 | -15 | +34.47 |

| Intermediate 1 | -5 | -10 | -2.02 |

| Transition State 2 | +45 | -5 | +46.49 |

| Product Formation | -50 | +20 | -55.96 |

This hypothetical data demonstrates how computational chemistry can map out the energetic landscape of a reaction, identifying the most likely pathways and the stability of the species involved.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a powerful separation technique, is central to the analysis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely utilized, often in tandem with mass spectrometry for enhanced sensitivity and specificity.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.

Reverse-phase HPLC (RP-HPLC) is a common method for the separation of this compound. sielc.com This technique typically employs a non-polar stationary phase and a polar mobile phase. A frequently used mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acidifier like phosphoric acid to improve peak shape and resolution. sielc.com The selection of the mobile phase composition is critical for achieving optimal separation from other components in a sample matrix.

Table 1: Example of a Reverse-Phase HPLC Method for this compound

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Mode | Reverse Phase |

| Application | Analysis and preparative separation |

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates without sacrificing separation efficiency. sielc.com Columns with 3 µm particles are available for rapid UPLC applications in the analysis of this compound. sielc.com

When coupling HPLC with mass spectrometry (MS), the choice of mobile phase additive is crucial. While phosphoric acid is effective for UV detection in HPLC, it is not suitable for MS because it is non-volatile and can cause ion suppression and contaminate the MS system. hplc.euresearchgate.net In contrast, formic acid is a volatile additive that is compatible with MS detection. hplc.euresearchgate.net It provides the necessary protons for positive ionization mode in LC-MS, facilitating the formation of [M+H]+ ions. researchgate.net Therefore, for HPLC-MS applications, phosphoric acid is typically replaced with formic acid in the mobile phase. sielc.com This allows for the sensitive and selective detection and identification of this compound.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the detection of this compound, a known aroma compound. nih.gov

The coupling of GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for the identification and quantification of this compound, even in complex matrices like coffee. nih.gov This technique is frequently used in the analysis of volatile organic compounds in food and beverages. mdpi.com The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used for its identification. nist.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique used prior to GC-MS analysis of volatile compounds in coffee. nih.gov Research on the volatile compounds in coffee has utilized GC-MS to identify numerous components, including this compound. nih.govmdpi.com

Table 2: Example of GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column Type | Capillary |

| Active Phase | OV-101 |

| Column Length | 50 m |

| Column Diameter | 0.22 mm |

| Carrier Gas | N₂ |

| Initial Temperature | 80 °C |

| Final Temperature | 200 °C |

| Heating Rate | 2 K/min |

| Reference | Mihara and Nishimura, 1989 nist.gov |

The mass spectrum of this compound obtained by electron ionization (EI) typically shows a molecular ion peak, which is crucial for its identification. nih.gov

Gas Chromatography (GC)

Headspace (HS) GC and Solid-Phase Microextraction (SPME)-GC-MS

The detection and quantification of volatile and semi-volatile compounds like this compound, known for its characteristic caramel-like aroma, are frequently accomplished using Gas Chromatography (GC) coupled with sample introduction techniques that isolate analytes from a sample matrix. chemicalbook.com Headspace (HS) sampling and Solid-Phase Microextraction (SPME) are two such prevalent methods.

Headspace Gas Chromatography (HS-GC) is particularly effective for analyzing volatile organic compounds in solid or liquid samples. In this technique, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this vapor is then injected into the GC system. This method minimizes matrix effects and protects the GC inlet and column from non-volatile residues.

Solid-Phase Microextraction (SPME) offers a solvent-free alternative for sample extraction and concentration. A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. Analytes adsorb onto the fiber, which is then retracted and inserted into the hot GC injector, where the analytes are desorbed for analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar compound like this compound, a fiber with intermediate polarity, such as Polyacrylate or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would be a suitable choice.

Both HS-GC and SPME are commonly paired with Mass Spectrometry (MS) for definitive identification and quantification of the separated compounds.

Ion Mobility Spectrometry (IMS) Integration with GC (HS-GC-IMS)

While no specific studies detailing the use of Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for this compound were identified in the search results, this technique offers significant potential. GC-IMS adds another dimension of separation to traditional GC analysis. After separation on the GC column, compounds enter the IMS drift tube. Here, they are ionized and drift through a gas-filled tube under the influence of a weak electric field. The time it takes for an ion to traverse the tube (its drift time) is dependent on its size, shape, and charge. This provides structural information and can separate co-eluting compounds from the GC column, enhancing peak purity and analytical confidence. For complex matrices where multiple compounds might have similar retention times, GC-IMS could provide the necessary resolution to accurately identify and quantify this compound.

Column Selection (e.g., MXT-WAX, DB-5, ZB-5)

The selection of the GC column is the most critical parameter in developing a robust separation method. sigmaaldrich.com The choice is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analyte(s) of interest. greyhoundchrom.com For this compound, which is a moderately polar molecule, both non-polar and polar columns have been successfully used.

The NIST Chemistry WebBook documents the use of non-polar columns for the analysis of this compound. nist.gov Non-polar columns, such as those with a stationary phase of 5% Phenyl Polysiloxane (e.g., DB-5, ZB-5), separate compounds primarily based on their boiling points and van der Waals interactions. greyhoundchrom.comnist.gov The use of a DB-5MS column, a low-bleed variant ideal for mass spectrometry, has been documented. nist.gov Another non-polar phase, OV-101 (100% Dimethylpolysiloxane), has also been reported for its analysis. nist.gov

While not explicitly cited for this specific compound, a polar column with a Polyethylene Glycol (wax) stationary phase (e.g., MXT-WAX) would also be a suitable choice, especially if the sample contains a mix of polar and non-polar compounds. Polar columns provide stronger retention for polar analytes through dipole-dipole interactions.

| Column Phase | Polarity | Separation Principle | Example | Reference |

|---|---|---|---|---|

| 100% Dimethylpolysiloxane | Non-Polar | Boiling Point / van der Waals forces | OV-101 | nist.gov |

| 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | Boiling Point / van der Waals forces | DB-5MS | nist.gov |

| Polyethylene Glycol (PEG) | Polar | Dipole-dipole interactions, hydrogen bonding | WAX (e.g., MXT-WAX) | General Knowledge |

Temperature Programs and Carrier Gas Optimization

Optimizing the GC oven temperature program is crucial for achieving good separation. The program typically involves an initial temperature hold, one or more temperature ramps, and a final hold. Specific programs for this compound have been reported. For instance, an analysis using an OV-101 column employed a temperature ramp from 80°C to 200°C at a rate of 2°C per minute. nist.gov A more complex program was used with a DB-5MS column: starting at 70°C, ramping at 5°C/min to 85°C (held for 1 minute), then at 3°C/min to 165°C, and finally at 10°C/min to 280°C (held for 3 minutes). nist.gov

The choice of carrier gas and its flow rate also impacts efficiency. Helium and Nitrogen have been documented as carrier gases for this analysis. nist.govnist.gov Helium is common in GC-MS applications due to its inertness and efficiency at high flow rates. Nitrogen can provide better resolution but requires lower optimal flow rates, leading to longer analysis times. nist.gov

| Parameter | Example 1 | Example 2 | Reference |

|---|---|---|---|

| Column | OV-101 (50 m x 0.22 mm) | DB-5MS (30 m x 0.32 mm x 0.5 µm) | nist.govnist.gov |

| Carrier Gas | Nitrogen (N₂) | Helium (He) | nist.govnist.gov |

| Temperature Program | 80°C to 200°C at 2°C/min | 70°C, ramp 5°C/min to 85°C (1 min), ramp 3°C/min to 165°C, ramp 10°C/min to 280°C (3 min) | nist.govnist.gov |

Quantitative and Qualitative Analysis Protocols

Internal Standard Methods

For accurate quantification by GC, an internal standard (IS) method is often employed. This involves adding a known amount of a specific compound—the internal standard—to every sample, calibration standard, and blank. The IS should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and elutes near the analyte without co-eluting. By comparing the peak area ratio of the analyte to the internal standard, variations in injection volume, and detector response can be compensated for, leading to higher precision and accuracy.

While the literature reviewed did not specify a particular internal standard for this compound, a suitable choice would be a structurally similar compound, such as an isotopically labeled version (e.g., 3-Ethyl-d5-2-hydroxy-2-cyclopenten-1-one) or a similar cyclic ketone not present in the samples, like 2-Hydroxy-3-methyl-2-cyclopenten-1-one.

Mass Spectral Library Matching (e.g., NIST 14)

Qualitative identification of this compound is definitively achieved by mass spectrometry. The mass spectrum of a compound serves as a chemical fingerprint. After a peak elutes from the GC column, it enters the mass spectrometer, where it is fragmented into characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is then compared against reference spectra in a database.

The NIST/EPA/NIH Mass Spectral Library is the most common and comprehensive database used for this purpose. wiley.com The mass spectrum for this compound is present in the NIST library. nist.govnih.gov A successful match is determined by a high similarity score, which is calculated by an algorithm that compares the m/z values and abundances of the major ions in the experimental and library spectra. For this compound (molecular weight 126.15 g/mol ), the most abundant ion (base peak) in its electron ionization (EI) mass spectrum is the molecular ion at m/z 126. nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₇H₁₀O₂ | 126.15 | 126 (Molecular Ion), 55 | nist.govnih.gov |

Mass Peak Annotation and Correlation (e.g., PTR-ToF-MS, MS-DIAL Software)

Advanced analytical methodologies are crucial for the precise detection and quantification of volatile organic compounds (VOCs) such as this compound in complex matrices. Techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) offer high sensitivity and real-time monitoring capabilities, while specialized software like MS-DIAL facilitates the intricate process of data analysis, including mass peak annotation and correlation.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a powerful tool for the direct analysis of VOCs without the need for extensive sample preparation. In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize target volatile compounds through proton transfer reactions. This soft ionization method typically results in minimal fragmentation, preserving the molecular ion of the analyte. For this compound, with a molecular weight of 126.15 g/mol , the protonated molecule [M+H]⁺ would be detected at a mass-to-charge ratio (m/z) of approximately 127.16. nih.govnist.govnist.govsigmaaldrich.com The high mass resolution of a Time-of-Flight (ToF) analyzer allows for the separation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. azom.com This is particularly advantageous in the analysis of complex samples like coffee aroma, where a multitude of compounds are present. azom.comfmach.itnih.gov

The data generated by PTR-ToF-MS is a complex series of mass spectra recorded over time. To extract meaningful chemical information from this raw data, sophisticated software is required. MS-DIAL is an open-source software for untargeted metabolomics that is capable of processing data from various mass spectrometry platforms, including LC-MS/MS and GC-MS. nih.gov Its functionalities include peak detection, deconvolution, alignment, and identification of compounds by comparing the experimental data against spectral libraries.

The workflow for the analysis of this compound using PTR-ToF-MS and MS-DIAL would typically involve the following steps:

Data Acquisition: The volatile fraction of a sample is introduced into the PTR-ToF-MS instrument, and mass spectra are continuously recorded.

Peak Detection and Deconvolution: The MS-DIAL software processes the raw data to detect ion peaks and deconvolute the spectra to separate the signals of co-eluting or isobaric compounds.

Mass Peak Annotation: The accurate mass of the detected peaks is used for the tentative identification of the corresponding compounds. For this compound, a peak at m/z 127.16 would be a primary indicator of its presence. The high-resolution capability of the ToF analyzer allows for the determination of the elemental composition, further confirming the identity of the compound.

Correlation Analysis: In studies involving multiple samples, such as comparing different coffee roasts or origins, MS-DIAL can perform alignment of the detected peaks across all samples. nih.gov This allows for statistical analysis to identify variations in the concentration of specific compounds, including this compound, and to correlate these changes with sensory attributes or processing parameters. fmach.it

Research on coffee aroma has demonstrated the utility of PTR-ToF-MS in monitoring the evolution of VOCs during roasting and in differentiating coffees of various geographical origins. fmach.itnih.govnih.gov Although a specific study detailing the annotation of this compound using this exact workflow is not available, the principles of the methodology are well-established. The data table below illustrates the key information used in the mass peak annotation of this compound.

| Parameter | Value | Source |

| Compound Name | This compound | nist.govnist.gov |

| Chemical Formula | C₇H₁₀O₂ | nist.govnist.gov |

| Molecular Weight | 126.15 g/mol | nih.govsigmaaldrich.com |

| Ionization Mode | Proton Transfer (H₃O⁺) | azom.com |

| Detected Ion | [M+H]⁺ | azom.com |

| Expected m/z | ~127.16 |

This systematic approach, combining the sensitive detection by PTR-ToF-MS with the advanced data processing capabilities of software like MS-DIAL, enables the accurate annotation and correlation of mass peaks for specific compounds like this compound within complex volatile profiles.

Investigations into Biological Activity and Mechanistic Aspects

Evaluation of Biological Effects and Mechanisms

The biological activity of 3-ethyl-2-hydroxy-2-cyclopenten-1-one and its structural analogs has been explored in several contexts, ranging from its potential cytotoxicity to its genotoxic effects and interactions with biological macromolecules.

Cytotoxic Activity against Cancer Cell Lines (e.g., HCT116, HL60)

For instance, a series of synthetic 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones, which are structurally distinct from this compound but share a hydroxylated propenone feature, have been evaluated for their cytotoxic effects. In these studies, certain derivatives demonstrated notable activity against the HCT-116 cell line.

To view the data, please interact with the table.

| Compound | Cell Line | IC50 (µM) |

| AC-10 | HCT-116 | 95.4 ± 1.7 |

| AC-13 | HCT-116 | 42.1 ± 4.0 |

| AC-14 | HCT-116 | 62.0 ± 2.3 |

It is crucial to emphasize that these compounds are not direct analogs and possess significantly different structural features, thus these findings may not be directly extrapolated to this compound.

Genotoxicity Studies (e.g., SCE-inducing effects in Human Lymphocytes)

A toxicological review of this compound for its use as a fragrance ingredient has indicated that genotoxicity data are available. nih.gov However, the specifics of these studies, particularly regarding Sister Chromatid Exchange (SCE)-inducing effects in human lymphocytes, are not detailed in publicly accessible literature. The SCE assay is a sensitive method used to detect the interchange of DNA between sister chromatids, which can be indicative of genotoxic potential. synerzine.com

While direct evidence is lacking for the ethyl analog, studies on the broader class of cyclopentenones have been conducted. For example, certain cyclopentenone prostaglandins (B1171923) have been shown to induce DNA damage in hamster V79 cells, an effect linked to the depletion of intracellular glutathione (B108866). It is important to note that these prostaglandin (B15479496) derivatives are structurally more complex than this compound.

Interaction with Biological Targets

The chemical structure of this compound, featuring an α,β-unsaturated ketone, suggests a potential for interaction with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity is a hallmark of the cyclopentenone ring system and is often implicated in the biological activities of this class of compounds.